![molecular formula C11H21NO B1582801 N-tert-Octylacrylamide CAS No. 4223-03-4](/img/structure/B1582801.png)
N-tert-Octylacrylamide
Overview
Description
N-tert-Octylacrylamide (NTO) is a synthetic monomer of acrylamide, an organic compound and a common monomer used in the production of polymers. NTO is used in a variety of industrial applications, including the synthesis of polymers, adhesives, coatings, and as a component in cosmetics. It is also used in laboratory experiments, as well as in the manufacture of various drugs, including antibiotics. NTO is a colorless, odorless, and non-toxic compound.
Scientific Research Applications
1. Polymer Research
N-tert-Octylacrylamide plays a significant role in polymer research. A study by Zhu et al. (2012) focused on synthesizing a copolymer using this compound and other monomers. They investigated how changing the ratios of these monomers influenced the stiffness of the resulting copolymer, demonstrating its potential for creating materials with tailored mechanical properties (Zhu, Xiao, Dong, & Teng, 2012).
2. Materials Science
In the field of materials science, Ritter et al. (2003) explored the copolymerization of tert-butyl methacrylate with N-alkyl methacrylamides, including this compound. Their study resulted in the creation of poly(methacrylimides) with various properties, useful for developing new materials (Ritter, Schwarz-Barac, & Stein, 2003).
3. Chemical Synthesis
In chemical synthesis, Corey and Gross (2003) described the intermediate use of this compound in various reactions. Their research contributes to the understanding of complex chemical processes and the synthesis of new compounds (Corey & Gross, 2003).
4. Biomedical Applications
In the biomedical field, research by Gong et al. (2019) discusses the use of terahertz technology, which involves chemicals like this compound. They explored its applications in biomedicine, particularly in characterizing amino acids and peptides, and in cancer detection (Gong, Qiu, Chen, Zhao, Xia, & Shao, 2019).
Mechanism of Action
Target of Action
N-tert-Octylacrylamide is a chemical compound that is primarily used as a copolymer to improve the strength and performance of polymers . The primary targets of this compound are the polymer chains where it is incorporated to provide stability and strength .
Mode of Action
This compound interacts with its targets, the polymer chains, by integrating into the polymer structure during the polymerization process . This results in polymers with enhanced strength and performance .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the formation and stabilization of polymers . The addition of this compound to these pathways results in the production of stronger and more stable polymers .
Pharmacokinetics
The physical properties of this compound, such as its melting point (635 C) and boiling point (> 300 C), suggest that it has good stability .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the improved strength and performance of the polymers in which it is incorporated . These polymers exhibit enhanced stability, which can be beneficial in various applications, such as in the production of personal care products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. Given its high boiling point, this compound is likely to remain stable under a wide range of conditions .
properties
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-7-9(13)12-11(5,6)8-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDNVESFWXDNSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027564 | |
Record name | N-tert-Octylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | 2-Propenamide, N-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
4223-03-4 | |
Record name | tert-Octylacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4223-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Octylacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tert-Octylacrylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenamide, N-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-tert-Octylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1,1,3,3-tetramethylbutyl)acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-TERT-OCTYLACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7G677BFR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the ratio of N-tert-octylacrylamide to Methyl methacrylate affect copolymer properties?
A1: Research indicates that adjusting the ratio of this compound and Methyl methacrylate during copolymer synthesis directly impacts the resulting material's stiffness. [] This suggests that these monomers play distinct roles in the polymer chain, potentially influencing flexibility and overall mechanical behavior. Further research is needed to fully characterize this relationship and explore potential applications. []
Q2: Beyond stiffness, what other properties can this compound contribute to copolymers?
A2: this compound plays a crucial role in copolymers designed for the temporary shaping of keratin fibers (like hair). [] When combined with Acrylic acid and tert-Butylaminoethylmethacrylic acid, it forms a copolymer that interacts with keratin fibers, enabling temporary styling. The specific ratio of this copolymer with another containing n-Butyl methacrylate, methacrylic acid, and Ethyl methacrylate determines the final styling characteristics. This highlights the versatility of this compound in tuning material properties for specific applications. []
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